Cas no 2229393-53-5 (2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
- EN300-1922067
- 2229393-53-5
-
- インチ: 1S/C8H10BrN3O3/c9-5-1-8(12(14)15)7(11-3-5)2-6(10)4-13/h1,3,6,13H,2,4,10H2
- InChIKey: WWGGWBSNQHLGMQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])CC(CO)N
計算された属性
- せいみつぶんしりょう: 274.99055g/mol
- どういたいしつりょう: 274.99055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 105Ų
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922067-5.0g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1922067-10.0g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1922067-0.5g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1922067-0.1g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1922067-1.0g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1922067-5g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1922067-0.05g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1922067-0.25g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1922067-2.5g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1922067-10g |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |
2229393-53-5 | 10g |
$5897.0 | 2023-09-17 |
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Book reviews
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-olに関する追加情報
Research Brief on 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol (CAS: 2229393-53-5): Recent Advances and Applications
The compound 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol (CAS: 2229393-53-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent literature highlights the importance of 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its structural features, including the bromo and nitro substituents on the pyridine ring, make it a valuable scaffold for designing molecules with enhanced pharmacological properties. Several studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cancer progression. In vitro studies have demonstrated its inhibitory effects on certain protein kinases, suggesting its potential as a targeted therapy for various malignancies. Additionally, its antimicrobial activity against drug-resistant bacterial strains has been investigated, with promising results in preclinical models.
The synthesis of 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol has also been optimized in recent studies, with researchers developing more efficient and scalable routes to produce high-purity batches. These advancements are critical for ensuring the compound's availability for further pharmacological evaluations and potential clinical trials.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Future research directions may include structural modifications to enhance its bioavailability and reduce potential toxicity, as well as comprehensive in vivo studies to validate its therapeutic efficacy.
In conclusion, 2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol represents a promising candidate for further investigation in drug discovery and development. Its unique chemical structure and diverse biological activities make it a valuable tool for researchers aiming to address unmet medical needs in oncology, infectious diseases, and beyond.
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